6-(4-ethoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-ethoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Applications
The compound 6-(4-ethoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one, as part of the 1,2,4-triazole derivatives family, has potential applications in antimicrobial and anticancer activities. Research indicates that derivatives of 1,2,4-triazole, including structures with methoxybenzyl components, have been synthesized and evaluated for their biological activities. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and found some possessing good or moderate antimicrobial activities against tested microorganisms. Similarly, Bekircan et al. (2008) investigated the anticancer evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, revealing that certain compounds displayed promising anticancer activity against a panel of 60 cell lines derived from nine cancer types at a fixed dose of 10 μM (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007); (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Chemical Synthesis and Modifications
The chemical synthesis and modifications of triazine derivatives offer another important application. Sañudo et al. (2006) developed a methodology for synthesizing 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, introducing a new class of cyclic dipeptidyl ureas through Ugi reactions followed by treatment with diazomethane to obtain O-methyl derivatives. This synthesis pathway underscores the versatility of 1,2,4-triazine derivatives in creating novel chemical entities with potential biological activities (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Catalytic Applications
In addition to biological applications, 1,2,4-triazine derivatives have been explored for their utility in chemical synthesis processes. Yamada et al. (2013) developed an acid-catalyzed p-methoxybenzylating reagent, showcasing the practical use of 1,2,4-triazine derivatives in modifying hydroxy groups, which is relevant in the synthesis of protected intermediates in organic chemistry (Yamada, Fujita, Kitamura, & Kunishima, 2013).
Molecular Structure and Design
The research on 1,2,4-triazine derivatives also extends to their molecular structure and design, providing insights into their electronic properties and potential for designing new compounds with specific functions. Studies involving X-ray diffraction and DFT-calculated structures offer valuable information for the development of novel materials and pharmaceuticals based on these compounds. For example, the analysis of the molecular structure, electronic, and nonlinear optical properties of triazine derivatives can aid in the design of new compounds with enhanced biological or catalytic activities (Hwang, Tu, Wang, Lee, & Gene-Hsiang Lee, 2006).
Properties
IUPAC Name |
6-[(4-ethoxyphenyl)methyl]-3-(4-methoxyanilino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-3-26-16-8-4-13(5-9-16)12-17-18(24)21-19(23-22-17)20-14-6-10-15(25-2)11-7-14/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIVWGYZLGOLQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.